3-Hydroxy-7,8,2',3'-tetramethoxyflavone
Description
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-hydroxy-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-7-5-6-11(16(12)24-3)17-15(21)14(20)10-8-9-13(23-2)19(25-4)18(10)26-17/h5-9,21H,1-4H3 |
InChI Key |
WPPRTWQVRHDSHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Pathway
The synthesis begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or analogous hydroxylated flavones. Key steps include:
- Bromination : Introduces bromine at specific positions to direct subsequent substitutions.
- Methylation : Uses dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in acetone to methoxylate hydroxyl groups.
- Baeyer-Villiger Oxidation : Converts ketones to esters/lactones, facilitating ring expansion.
- Step 1 : Bromination of 2-hydroxy-3-methoxybenzaldehyde yields 5-bromo-2,3-dimethoxybenzaldehyde.
- Step 2 : Methylation with Me₂SO₄/K₂CO₃ in acetone achieves 5-bromo-2,3-dimethoxybenzaldehyde.
- Step 3 : Baeyer-Villiger reaction with formic acid/H₂O₂ forms 1,5-dibenzyloxy-2,3-dimethoxybenzene.
- Step 4 : Vilsmeier-Haack formylation introduces the aldehyde group, followed by cyclization with acetophenone derivatives.
Industrial Scalability : Continuous flow reactors optimize yield (up to 63%) and purity.
Partial Demethylation Using Alcoholic HCl
Selective Hydroxylation
Polymethoxyflavones (e.g., tangeretin or nobiletin) undergo selective demethylation using HCl in ethanol at elevated temperatures (>50°C).
- Reaction : 20 mg tangeretin in 3 mL 1.25 M HCl/ethanol, refluxed for 130 hours.
- Workup : Ethanol evaporation, followed by neutralization and recrystallization.
- Yield : 85.4% 5-hydroxy-4',6,7,8-tetramethoxyflavone (partial demethylation product).
Key Insight : Prolonged reaction times (>100 hours) enhance selectivity for the 5-position hydroxylation.
Chalcone Condensation and Cyclization
Algar-Flynn-Oyamada (AFO) Method
Chalcone intermediates are synthesized via Claisen-Schmidt condensation, followed by oxidative cyclization.
- Condensation : 2',4',6-Trihydroxyacetophenone reacts with 2,3-dimethoxybenzaldehyde in pyridine/piperidine.
- Cyclization : Chalcone treated with H₂O₂/NaOH (AFO method) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the flavone core.
- Methylation : Selective methylation of hydroxyl groups using Me₂SO₄/K₂CO₃.
Yield : 24–50% after purification.
Protection/Deprotection Strategies
Benzyl and Methyl Group Manipulation
- Benzylation : Protects hydroxyl groups during methylation. Example: 7,8-dibenzyloxyflavone intermediates.
- Hydrogenolysis : Pd/C/H₂ removes benzyl groups post-methylation.
- Benzylation : 1,5-Dibenzyloxy-2,3-dimethoxybenzene synthesized using BnCl/K₂CO₃.
- Vilsmeier Formylation : Introduces aldehyde group.
- Cyclization and Demethylation : BCl₃ selectively removes methyl groups at 3-position.
Yield : 28–42% after deprotection.
BCl₃-Mediated Deprotection
Selective Demethylation
Boron trichloride (BCl₃) in CH₂Cl₂ at −60°C selectively cleaves methoxy groups, yielding hydroxylated products.
- Substrate : 4',6'-Dibenzyloxy-2',3',5,7-pentamethoxyflavone.
- Reaction : BCl₃ (1 equiv) in CH₂Cl₂, 2 hours.
- Result : 3-Hydroxy-7,8,2',3'-tetramethoxyflavone with >90% purity.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Methylation | Me₂SO₄, K₂CO₃ | 50–63% | Scalable, high purity | Multi-step, requires protection |
| Alcoholic HCl Demethylation | HCl/ethanol | 70–85% | Selective for 5-position | Long reaction times (>100 h) |
| AFO Cyclization | H₂O₂, NaOH | 24–50% | Direct chalcone conversion | Moderate yields |
| BCl₃ Deprotection | BCl₃, CH₂Cl₂ | 40–60% | High selectivity | Low-temperature conditions |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroflavone.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Scientific Applications of 3-Hydroxy-7,8,2',3'-tetramethoxyflavone
This compound is a flavonoid with a molecular weight of 358.3 g/mol . Flavonoids, like this compound, possess diverse biological activities, including anti-inflammatory and anticancer properties .
Chemical Properties and Structure
This compound has the molecular formula C19H18O7 . It features a flavone backbone with hydroxyl and methoxy groups at specific positions . The PubChem CID for this compound is 57363732 .
Source and Isolation
This compound can be isolated from natural sources such as Andrographis paniculata . The isolation process involves chromatographic separation of plant extracts, followed by characterization using spectroscopic methods like UV and NMR .
Biological Activities
- CYP Inhibition: Hydroxylated tetramethoxyflavones, including this compound, can inhibit cytochrome P450 (CYP) enzymes . The IC50 values of tetramethoxyflavones (TMFs) against CYP enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) range from 0.15 to 108 μM, suggesting potent inhibition .
- Anticancer Properties: 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) exhibits antitumor activity in glioblastoma cell lines . TMF treatment of glioblastoma cells resulted in reduced cell viability and altered cell cycle phases .
Potential Applications
- Food-Drug Interactions: Due to their CYP inhibitory capabilities, TMFs could potentially cause food-drug interactions if consumed through medicines or supplements .
- Cancer Therapy: TMFs show promise as anticancer agents, particularly against glioblastoma . Further research may explore their use in combination therapies or as standalone treatments.
- Drug Development: As a structural scaffold in drug design, this compound can be used to develop novel therapeutic agents .
Hydroxylated Tetramethoxyflavones and Intestinal Cell Permeability
Hydroxylated TMFs affect intestinal cell permeability . Hydroxyl groups enhance TMF hydrophilicity and membrane permeability . These compounds display varied inhibitory effects due to hydroxyl and methoxy hindrance . These properties are important for drug absorption and bioavailability.
TMF as an Antitumor Agent
5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) is a flavone from plants with anticancer properties . TMF's cytotoxic effect was tested on U87MG and T98G glioblastoma (GBM) cell lines in this work. Cell viability was tested using crystal violet staining and trypan blue exclusion assay. Flow cytometry was also used to investigate its influence on the various stages of the cell cycle .
TMF was dissolved in dimethyl sulfoxide (DMSO) to create a stock concentration of 13, 15.6, and 16.5 mM and stored at −80°C . Before each experiment, stock aliquots were diluted to the desired final concentration . Malignant glioma cell cultures were treated with TMF, either alone or in combination with radiation .
Cell viability was determined using the Trypan Blue exclusion test . Approximately 20,000 cells from each cell line were seeded in 12-well plates and exposed to increasing concentrations of TMF after 24 hours . Following 72 hours of incubation with the TMF, the percentage of cell viability was calculated using a phase-contrast microscope .
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2 by modulating NF-κB signaling.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The pharmacological properties of PMFs are highly dependent on the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of structurally related flavones:
Note:
- The hydroxyl group at position 3 (vs. 5) may alter hydrogen-bonding capacity and bioavailability.
Pharmacological Activities
Antiviral Activity
- 5-Hydroxy-7,8,2',3'-tetramethoxyflavone exhibits binding affinity (-6.5 kcal/mol) against SARS-CoV-2 proteases (PLpro and Mpro), comparable to control drugs like lamivudine .
- 3′,4′-Dihydroxy-5,6,7,8-tetramethoxyflavone (a tangeretin metabolite) shows enhanced metabolic stability due to dual hydroxyl groups at positions 3′ and 4′ .
Anticancer Activity
- 5-Hydroxy-7,8,2',3'-tetramethoxyflavone modulates hepatocellular carcinoma (HCC) pathways by targeting CDK1, EGFR, and HGF, with a binding score of -7.7 kcal/mol to CDK1 .
- 5,4′-Dihydroxy-7,8,2',3'-tetramethoxyflavone (a dihydroxy variant) demonstrates stronger kinase inhibition due to additional hydrogen-bonding interactions .
Anti-Inflammatory and Antioxidant Effects
Metabolic and Bioavailability Considerations
- Methoxy vs. Hydroxyl Groups : Methoxy substitutions improve lipophilicity and membrane permeability, while hydroxyl groups enhance water solubility and target binding. For example, 5-hydroxy-7,8,2',3'-tetramethoxyflavone balances these properties, making it more bioavailable than fully methoxylated analogs like tangeretin .
- Metabolic Pathways : Tangeretin derivatives undergo demethylation (e.g., 4′-hydroxy-5,6,7,8-tetramethoxyflavone) and hydroxylation, which alter their pharmacokinetic profiles .
Q & A
Q. Table 1: Isolation Yields from Selected Plant Sources
| Plant Source | Yield (%, w/w) | Reference |
|---|---|---|
| Andrographis affinis | 0.45 | |
| Orthosiphon stamineus | 0.32 |
Basic: Which spectroscopic methods are essential for structural elucidation?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy: 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR identify substitution patterns (e.g., hydroxyl vs. methoxy groups at C-3 and C-2') .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular formula (e.g., C19H18O6, [M+H]<sup>+</sup> = 343.1184) .
- UV-Vis Spectroscopy: Absorbance maxima (~270 nm for Band I, ~340 nm for Band II) indicate flavone backbone .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions often arise from:
- Purity Variability: Impurities in isolates (e.g., diterpenes in Andrographis extracts) may confound results. Validate purity via HPLC (≥97%) with orthogonal methods (e.g., LC-MS) .
- Assay Conditions: Standardize cell lines (e.g., HUVEC for antiangiogenic studies) and control for solvent effects (DMSO ≤0.1%) .
- Structural Analogues: Differentiate between isomers (e.g., 3-hydroxy vs. 5-hydroxy substitution) using NOESY NMR to assign positions .
Q. Table 2: Conflicting Bioactivity Reports
| Study | Bioactivity (IC50) | Key Variable |
|---|---|---|
| Antiangiogenic (HUVEC) | 12.5 µM | Purity = 98% |
| Antiproliferative (HeLa) | >50 µM | Co-eluting diterpenes |
Advanced: What strategies optimize synthesis for structure-activity relationship (SAR) studies?
Answer:
- Semi-Synthesis: Start with abundant precursors (e.g., eupatorin or sinensetin) and employ regioselective demethylation (BF3-Et2O) or hydroxylation (Vilsmeier-Haack reagent) .
- Protection-Deprotection: Use acetyl groups to protect hydroxyls during methoxy group introduction .
- Validation: Compare synthetic intermediates with natural isolates via <sup>1</sup>H NMR and chiral HPLC to confirm stereochemical fidelity .
Advanced: How does substitution pattern influence interactions with biological targets?
Answer:
- Hydroxyl at C-3: Enhances hydrogen bonding with proteases (e.g., SARS-CoV-2 M<sup>pro</sup>, ΔG = -6.5 kcal/mol vs. -6.8 kcal/mol for 5-hydroxy analogues) .
- Methoxy at C-2' and C-3': Increases lipophilicity (logP = 2.8), improving membrane permeability but reducing aqueous solubility (<10 µg/mL) .
- Comparative SAR: Replace C-7/C-8 methoxy with hydroxyls to assess antioxidant activity (e.g., DPPH assay IC50 shifts from 45 µM to 22 µM) .
Q. Table 3: Substitution Effects on Bioactivity
| Position | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| C-3 | Hydroxyl → Methoxy | ↓ Anti-inflammatory (30%) | |
| C-2' | Methoxy → H | ↑ CYP3A4 Inhibition (2×) |
Basic: What HPLC conditions are recommended for quantifying this compound in biological matrices?
Answer:
- Column: C18 reversed-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid), 1.0 mL/min .
- Detection: UV at 340 nm. Validation parameters (LOQ = 0.5 ng/mL, RSD <5%) ensure reproducibility in plasma pharmacokinetic studies .
Advanced: How do metabolic stability and bioavailability impact preclinical studies?
Answer:
- Phase II Metabolism: Rapid glucuronidation (t1/2 = 1.2 h in human liver microsomes) limits oral bioavailability (<15%). Use nano-liposomes to enhance solubility (4×) and prolong circulation .
- Protein Binding: >90% binding to albumin reduces free fraction. Measure unbound concentration via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
